Product packaging for 1-Amino-1-(2-methylthiophenyl)acetone(Cat. No.:)

1-Amino-1-(2-methylthiophenyl)acetone

Cat. No.: B13045479
M. Wt: 195.28 g/mol
InChI Key: FJZXBNCWTMVFSV-UHFFFAOYSA-N
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Description

Significance of α-Amino Ketone Scaffolds in Modern Organic Synthesis

The α-amino ketone motif is a privileged structural feature found in a multitude of biologically active molecules and is a versatile building block in synthetic organic chemistry. rsc.orgacs.orgrsc.org This structural unit, characterized by an amino group attached to the carbon atom adjacent to a carbonyl group, is a key component in various pharmaceuticals and natural products. rsc.org The presence of both a basic amino group and an electrophilic carbonyl group in close proximity imparts unique chemical reactivity and the potential for diverse biological interactions. acs.org

The significance of α-amino ketones stems from their utility as synthetic intermediates. rsc.org They can be transformed into a wide range of other valuable functional groups and heterocyclic systems. For instance, they are precursors to amino alcohols, diamines, and various nitrogen-containing heterocycles. The development of new methods for the preparation of α-amino ketones is an ongoing area of research, with a focus on efficiency, stereoselectivity, and functional group tolerance. rsc.orgorganic-chemistry.org

Contextualizing (Methylthiophenyl)acetone Derivatives within Advanced Organosulfur Chemistry

Organosulfur compounds, which contain carbon-sulfur bonds, play a crucial role in medicinal and materials chemistry. jmchemsci.com The inclusion of a sulfur atom in a molecule can significantly influence its physical, chemical, and biological properties. jmchemsci.com The methylthio group (-SCH3), in particular, can modulate a molecule's lipophilicity and metabolic stability, and can also participate in specific interactions with biological targets. evitachem.com

(Methylthiophenyl)acetone derivatives, as a class of organosulfur compounds, are valuable intermediates in the synthesis of more complex molecules. evitachem.com The sulfur atom can be oxidized to sulfoxides and sulfones, further expanding the chemical space and potential applications of these compounds. nih.gov The presence of both the ketone and the methylthiophenyl moieties provides multiple sites for chemical modification, making these compounds versatile platforms for the development of new chemical entities. jmchemsci.comnih.gov

Evolution of Synthetic Strategies for Amino Ketones and Related Thiols in Academic Research

The synthesis of α-amino ketones has been a long-standing challenge in organic chemistry, and a variety of methods have been developed to access this important functional group. rsc.org Classical approaches often involve the nucleophilic substitution of an α-halo ketone with an amine or the electrophilic amination of an enolate. rsc.org However, these methods can suffer from limitations such as the use of hazardous reagents, lack of regioselectivity, and harsh reaction conditions. rsc.org

More recent research has focused on the development of more efficient and milder synthetic strategies. These include transition-metal-catalyzed amination reactions, photoredox catalysis, and biocatalytic methods. researchgate.netnih.gov For example, the use of copper or palladium catalysts has enabled the direct α-amination of ketones with a wide range of amines. organic-chemistry.org Photoredox catalysis offers a powerful tool for the generation of radical intermediates under mild conditions, which can then be used to construct the α-amino ketone framework. researchgate.net Biocatalytic approaches, using enzymes such as α-oxoamine synthases, provide a highly stereospecific route to α-amino ketones from readily available amino acids. nih.gov

The synthesis of related thiol-containing compounds often involves the reaction of a suitable electrophile with a thiol or a thiolate anion. In the context of "1-Amino-1-(2-methylthiophenyl)acetone," the introduction of the methylthio group could potentially be achieved through nucleophilic aromatic substitution on a suitably activated phenyl ring or through a metal-catalyzed cross-coupling reaction.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NOS B13045479 1-Amino-1-(2-methylthiophenyl)acetone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-amino-1-(2-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)10(11)8-5-3-4-6-9(8)13-2/h3-6,10H,11H2,1-2H3

InChI Key

FJZXBNCWTMVFSV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC=C1SC)N

Origin of Product

United States

Synthetic Methodologies for 1 Amino 1 2 Methylthiophenyl Acetone and Analogues

Direct C-H Amination Strategies for Ketones

The direct functionalization of C-H bonds represents a highly atom-economical and efficient approach to constructing molecular complexity. In the context of α-amino ketone synthesis, the direct amination of a ketone's α-C-H bond is a particularly attractive strategy, avoiding the need for pre-functionalized substrates.

Transition Metal-Catalyzed C-H Amination Approaches

Transition metal catalysis has emerged as a powerful tool for the selective amination of C(sp³)–H bonds. Various catalytic systems, primarily based on copper, iron, and rhodium, have been developed for the α-C-H amination of ketones. These reactions typically involve the in situ generation of a more reactive aminating agent or the activation of the C-H bond by the metal center. acs.org

For the synthesis of 1-Amino-1-(2-methylthiophenyl)acetone, a hypothetical transition metal-catalyzed C-H amination would involve the direct reaction of 2'-methylthioacetophenone with an amine source in the presence of a suitable catalyst and oxidant. For instance, a copper(II) bromide-catalyzed approach could proceed via the in situ formation of an α-bromo ketone intermediate, which is then displaced by the amine. acs.org Iron catalysis has also been shown to be effective for the α-amination of ketones with sulfonamides, proceeding through an oxidative coupling mechanism. semanticscholar.org

A plausible reaction scheme for a copper-catalyzed α-C-H amination of 2'-methylthioacetophenone is presented below.

Table 1: Hypothetical Transition Metal-Catalyzed α-C-H Amination of 2'-Methylthioacetophenone

Catalyst SystemAmine SourceOxidantPlausible Product
CuBr₂Ammonia (B1221849)Air (O₂)This compound
Fe(OTf)₂NH₂TsDTBPN-(1-(2-methylthiophenyl)-1-oxopropan-2-yl)tosylamide

Note: This table presents a hypothetical application of known methods to the specific substrate.

Metal-Free Oxidative C-H Amination Protocols

To circumvent the use of potentially toxic and expensive transition metals, metal-free oxidative C-H amination methods have been developed. These protocols often rely on the use of iodine-based catalysts or other organic oxidants to facilitate the amination process. A notable example is the use of ammonium (B1175870) iodide as a catalyst with sodium percarbonate as a co-oxidant, which allows for the direct α-C-H amination of a wide range of ketones under mild conditions. fao.orgresearchgate.net This method is proposed to proceed via a radical pathway. fao.org

The application of such a metal-free system to 2'-methylthioacetophenone would provide a greener alternative for the synthesis of this compound. The reaction would involve treating the ketone with an amine in the presence of the catalytic system. This approach has been successfully applied to various aromatic ketones. fao.orgresearchgate.net

Below are representative examples of metal-free oxidative C-H amination of ketones.

Table 2: Examples of Metal-Free Oxidative C-H Amination of Ketones

KetoneAmineCatalyst/OxidantProductYieldReference
Acetophenone (B1666503)MorpholineNH₄I / Na₂CO₃·1.5H₂O₂2-morpholino-1-phenylethan-1-one95% fao.org
PropiophenoneDiethylamineNH₄I / Na₂CO₃·1.5H₂O₂2-(diethylamino)-1-phenylpropan-1-one72% fao.org
4'-MethoxyacetophenonePiperidineNH₄I / Na₂CO₃·1.5H₂O₂1-(4-methoxyphenyl)-2-(piperidin-1-yl)ethan-1-one89% fao.org

Nucleophilic Substitution Reactions on α-Haloketone Precursors

A classical and widely employed method for the synthesis of α-amino ketones is the nucleophilic substitution of an α-haloketone with an amine. This two-step approach first involves the halogenation of the ketone at the α-position, followed by the displacement of the halide by an amine nucleophile.

Substitution of α-Bromoketones with Amine Nucleophiles

The synthesis of this compound via this route would begin with the α-bromination of 2'-methylthioacetophenone. This can be achieved using brominating agents such as bromine in methanol. Following the formation of α-bromo-2'-methylthioacetophenone, subsequent reaction with ammonia or a primary amine would yield the desired α-amino ketone. chemguide.co.uk The use of excess ammonia is often necessary to minimize the formation of secondary and tertiary amine byproducts. researchgate.net

The general scheme involves the formation of an ammonium salt, which is then neutralized to afford the free amine.

Table 3: Synthesis of α-Amino Ketones via Nucleophilic Substitution

α-HaloketoneAmineReaction ConditionsProductYieldReference
2-Bromo-1-phenylethanoneAmmoniaEthanolic solution, heat2-Amino-1-phenylethanoneNot specified researchgate.net
2-Bromo-1-(4-chlorophenyl)ethanonePiperidineBenzene (B151609), reflux1-(4-Chlorophenyl)-2-(piperidin-1-yl)ethanoneHighGeneral Method
α-Bromo-2'-methylthioacetophenoneAmmonia (excess)Ethanolic solution, heatThis compoundPlausible chemguide.co.uk, researchgate.net

Note: The last entry is a plausible application of the established methodology.

Stereoselective Nucleophilic Substitution in Chiral Precursors

The synthesis of enantiomerically pure α-amino ketones is of significant interest, particularly for pharmaceutical applications. When a chiral center is present in the α-haloketone precursor, the nucleophilic substitution can be designed to proceed with a high degree of stereoselectivity. nih.gov The stereochemical outcome of the reaction can be influenced by various factors, including the nature of the substrate, the nucleophile, and the reaction conditions.

For instance, the use of chiral auxiliaries on the amine nucleophile or the ketone can direct the approach of the nucleophile, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary group affords the enantiomerically enriched α-amino ketone. Palladium-catalyzed asymmetric arylation of α-keto imines represents another sophisticated strategy to access chiral α-amino ketones with high stereocontrol. nih.gov

Multi-Component Reactions (MCRs) for Amino Ketone Assembly

Multi-component reactions, where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer a highly efficient and convergent approach to complex molecules. Several MCRs are applicable to the synthesis of α-amino ketones and their derivatives.

A prominent example is the Strecker reaction, which traditionally involves the reaction of an aldehyde or ketone with an amine and a cyanide source to produce an α-amino nitrile, a direct precursor to α-amino acids. A variation of this, using a ketone, an amine, and a component that can deliver a one-carbon unit, can be envisioned for the synthesis of α-amino ketones.

Another powerful MCR is the Ugi reaction, a four-component reaction between a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. While not directly yielding an α-amino ketone, the Ugi product can be a versatile intermediate for its synthesis.

For the synthesis of this compound, a plausible MCR could involve the reaction of 2-methylthiobenzaldehyde, an amine, and a suitable one-carbon component that can be converted to a methyl ketone. The Mannich reaction, a three-component condensation of an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound, is another relevant MCR that can produce β-amino carbonyl compounds, which can be precursors to α-amino ketones. organic-chemistry.orgresearchgate.net

Table 4: Representative Multi-Component Reaction for the Synthesis of Amino Ketone Derivatives

Reaction TypeComponentsProduct TypeReference
Mannich ReactionAldehyde, Amine, Ketoneβ-Amino ketone organic-chemistry.org
Betti ReactionAldehyde, 2-Naphthol, AmineAminobenzylnaphthol nih.gov
Gewald ReactionKetone, α-Cyanoester, Sulfur, Amine2-Aminothiophene

Adaptations of the Bargellini Reaction for α-Amino Ketone Synthesis

The Bargellini reaction, first described in 1906, is a classic multicomponent reaction that typically involves the reaction of a phenol (B47542), chloroform, and a ketone in the presence of a strong base to yield an α-alkoxyisobutyric acid. nih.govencyclopedia.pub The accepted mechanism proceeds through the formation of a dichlorocarbene (B158193) which reacts with the ketone to form a dichloroepoxide intermediate. nih.govencyclopedia.pub This epoxide is then opened by a nucleophile.

While the classical Bargellini reaction utilizes phenols as nucleophiles, adaptations using amines have been explored. For instance, the reaction of aliphatic amines under phase-transfer catalysis (PTC) conditions can lead to the formation of hindered acyclic α-aminoacetamides. encyclopedia.pub In these cases, an excess of the amine acts as the nucleophile to open the intermediate epoxide, and subsequently reacts with the resulting acyl chloride. encyclopedia.pub This approach, while primarily yielding amides, provides a foundation for developing synthetic routes to α-amino ketones by carefully selecting the amine and ketone components and controlling the reaction conditions to favor the desired ketone product over further reaction to the amide. The reaction's ability to create sterically hindered C-N bonds is particularly noteworthy. mdpi.com

Table 1: Examples of Products from Bargellini-type Reactions

KetoneAmine/NucleophileProduct TypeReference
Acetone (B3395972)Phenolα-Phenoxyisobutyric acid nih.govencyclopedia.pub
AcetoneAliphatic Amineα-Aminoacetamide encyclopedia.pub
Acetophenone2-Methyl-2-amino-1-propanolMorpholinone derivative mdpi.com

Ugi Reaction Variants Involving Ketone and Amine Components

The Ugi four-component condensation (U-4CC) is one of the most significant MCRs, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. nih.govnih.gov The reaction is initiated by the formation of an imine from the ketone and amine, which is then protonated by the carboxylic acid. The resulting iminium ion is attacked by the isocyanide, followed by an intramolecular acyl transfer (the Mumm rearrangement) to yield the final product. nih.gov

The use of ketones in the Ugi reaction is a known strategy for the synthesis of α,α-disubstituted amino acid derivatives. nih.gov While simple ketones like acetone and cyclohexanone (B45756) often react in high yields in one-pot procedures, less reactive acyclic ketones may require pre-formation of the imine intermediate. nih.gov For the synthesis of α-amino ketones and their analogues, the Ugi reaction provides a powerful platform. Although the direct product is an α-acylamino amide, subsequent hydrolysis can potentially yield the desired α-amino ketone core structure. The versatility of the Ugi reaction allows for a wide range of substituents to be introduced on the amine, ketone, and carboxylic acid components, enabling the creation of diverse libraries of compounds. nih.govdntb.gov.ua

Table 2: Scope of the Ugi Reaction with Ketone Components

KetoneAmineIsocyanideCarboxylic AcidProduct TypeReference
CyclopentanoneBenzylaminetert-Butyl isocyanideAcetic Acidα-Acylamino amide nih.gov
AcetoneAnilineCyclohexyl isocyanideBenzoic Acidα-Acylamino amide nih.gov
N-Benzyl piperidoneMethylamineEthyl isocyanoacetateFormic AcidSpiro α-Acylamino amide nih.gov

Carbonyl-Imino Coupling and Addition Reactions

Direct coupling and addition reactions involving carbonyl compounds, imines, or their synthetic equivalents represent a more direct approach to the α-amino ketone scaffold. These methods often employ modern catalytic systems to achieve high efficiency and selectivity.

Addition of Acyl Silanes to Imines

A modern and direct strategy for the synthesis of α-amino ketones involves the catalytic addition of acylsilanes to imines. nih.govacs.orgnorthwestern.edu This method utilizes acylsilanes as acyl anion precursors. The reaction is typically catalyzed by N-heterocyclic carbenes (NHCs), generated in situ from thiazolium salts. acs.org The NHC catalyst activates the acylsilane, which then adds to an N-protected imine, such as an N-diphenylphosphinoylimine. acs.org

This organocatalytic process is advantageous as it directly forms the protected α-amino ketone in the correct oxidation state, avoiding the formation of benzoin (B196080) condensation byproducts that can occur with other acyl anion strategies. acs.org The reaction is tolerant of a range of functional groups on both the acylsilane and the imine, providing a versatile route to a variety of α-amino ketones. acs.org The resulting N-phosphinoyl group can be removed under mild conditions. acs.org

Table 3: Examples of α-Amino Ketones Synthesized via Acyl Silane Addition to Imines

Acyl SilaneImine (N-protected)CatalystYieldReference
BenzoyltrimethylsilaneN-Diphenylphosphinoyl-benzaldimineThiazolium salt/BaseHigh acs.org
AcetyltrimethylsilaneN-Diphenylphosphinoyl-cinnamaldimineThiazolium salt/BaseGood acs.org

Reductive Coupling of Imines and Nitriles

Reductive coupling reactions provide another avenue to C-N bond formation. A notable example is the reductive alkylation of nitriles with aldehydes or ketones using a heterogeneous cobalt catalyst and hydrogen gas as the reductant. nih.gov This reaction forms secondary alkylamines. While this method does not directly yield α-amino ketones, it is a powerful tool for constructing the amine-containing fragment that could be a precursor to the target compounds. The reaction exhibits a broad substrate scope and tolerates many functional groups. nih.gov

A more direct approach is the reductive amination of α-ketoesters, which can be achieved with high enantioselectivity using imine reductase (IRED) enzymes. nih.gov This biocatalytic method allows for the direct coupling of α-ketoesters and amines to produce N-substituted α-amino esters, which are closely related to α-amino ketones. nih.gov The reduction of an imine, formed in situ from a ketone and an amine, can also be accomplished using reducing agents like sodium cyanoborohydride (NaBH₃CN) in a process known as reductive amination. youtube.com

Palladium-Catalyzed Arylation of In Situ Generated α-Keto Imines

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. A highly effective method for the asymmetric synthesis of chiral α-amino ketones is the palladium-catalyzed arylation of in situ generated α-keto imines. rsc.org In this approach, C-acyl N-sulfonyl-N,O-aminals serve as precursors to the reactive α-keto imines. rsc.org

The reaction couples these in situ generated imines with arylboronic acids in the presence of a chiral palladium catalyst. rsc.org This method offers a direct and highly stereocontrolled route to acyclic α-amino ketones with good yields and high enantioselectivities. rsc.org The palladium catalyst plays multiple roles in the catalytic cycle, which typically involves transmetalation of the aryl group from boron to palladium, coordination to the imine, and migratory insertion. acs.org The α-arylation of imines is a well-established strategy for the synthesis of various nitrogen-containing compounds, including indoles. rsc.orgacs.org

Table 4: Enantioselective Synthesis of α-Amino Ketones via Pd-Catalyzed Arylation

α-Keto Imine PrecursorArylboronic AcidChiral LigandYieldee (%)Reference
C-acyl N-Ts N,O-aminal (aliphatic)Phenylboronic acidPhosphine-oxazolineGoodHigh rsc.org
C-acyl N-Ts N,O-aminal (aromatic)4-Methoxyphenylboronic acidPhosphine-oxazolineGoodHigh rsc.org

Ring-Opening and Rearrangement Strategies

Ring-opening of strained heterocycles and molecular rearrangements are established strategies for the synthesis of functionalized acyclic compounds, including α-amino ketones.

A prominent rearrangement for accessing α-amino ketones is the α-iminol rearrangement, which is related to the α-ketol rearrangement. beilstein-journals.orgnih.gov In this process, an α-hydroxy imine rearranges to an α-amino ketone. rsc.org This transformation is often thermodynamically favorable as the α-amino ketone product is typically more stable than the starting α-iminol. beilstein-journals.orgnih.gov The rearrangement can be catalyzed by acid or base. nih.gov This strategy can be part of a tandem reaction sequence, for example, starting from 2-hydroxycyclobutanones which undergo ring contraction to a 2-aminocyclopropyl ketone intermediate. nih.gov

The ring-opening of aziridines is another effective method. For example, oxidative ring-opening of N-tosylaziridines in the presence of an oxidant like pyridine (B92270) N-oxide can yield α-tosylamino carbonyl derivatives in high yields. colab.ws The reaction is proposed to proceed via nucleophilic attack of the amine oxide on the aziridine, followed by intramolecular proton transfer and elimination. colab.ws

TEMPO-Mediated Cyclopropanol (B106826) Ring-Opening for Amino Ketone Frameworks

A novel and efficient method for synthesizing β-amino ketones involves the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO)-mediated ring-opening of cyclopropanols coupled with C-N bond formation. researchgate.net This strategy operates under metal-free and additive-free conditions, offering a significant advantage in terms of environmental impact and cost-effectiveness. The reaction proceeds through an umpolung strategy, where the typical polarity of the functional groups is inverted.

The mechanism is believed to involve the in situ generation of enones from the cyclopropanol starting materials. TEMPO plays a multifaceted role in this process, acting as a radical initiator, a trapping reagent, a transporter of a β-hydrogen, and an in situ base. researchgate.net This method has demonstrated a broad substrate scope, accommodating a variety of cyclopropanols and nitrogen nucleophiles, leading to the formation of structurally diverse β-amino ketones in good to excellent yields. researchgate.net The scalability of this protocol further enhances its utility for practical applications in organic synthesis. researchgate.net

α-Iminol Rearrangements in Amino Ketone Synthesis

The α-iminol rearrangement is a powerful transformation for the synthesis of α-amino ketones. d-nb.infonih.govnih.gov This rearrangement involves the 1,2-shift of an alkyl or aryl group in an α-hydroxy imine intermediate, converting it to the more stable α-amino ketone. d-nb.infonih.gov The driving force for this isomerization is often the formation of the stable ketone functionality from the less stable imine. d-nb.infonih.gov

Both acid and base catalysts can facilitate this rearrangement. d-nb.infonih.gov Notably, asymmetric synthesis of α-amino ketones can be achieved through enantioselective α-iminol rearrangements. For instance, a VANOL Zr catalyst has been successfully employed to produce α-amino ketones with high yields and excellent enantioselectivity. rsc.orgacs.org The reaction conditions for these rearrangements can be optimized, with some proceeding efficiently at elevated temperatures. rsc.org The substrate scope is generally broad, tolerating various electron-donating and electron-withdrawing groups on the aryl substituents of the imine. rsc.org

A key intermediate in this process is the α-hydroxy imine, which can be formed from the corresponding α-hydroxy ketone. rsc.org The subsequent rearrangement leads to a net migration of the carbonyl group to the adjacent carbon atom. rsc.org

Strategies Involving Carbamoyl (B1232498) Radicals and Imines for α-Amino Carbonyls

A versatile and modular strategy for the synthesis of α-amino carbonyl compounds involves the addition of carbamoyl radicals to imines. nih.govacs.org This approach is particularly valuable as it allows for the construction of a diverse library of α-amino amides and ketones from readily available amine and carbonyl feedstocks. nih.gov

The generation of carbamoyl radicals is a key step in this process. Modern methods utilize a mild, Lewis acid- and visible-light-mediated Norrish type-I fragmentation of a tailored carboxamide reagent. nih.govacs.org These moderately nucleophilic carbamoyl radicals can then be effectively intercepted by in situ generated iminium ions. nih.gov This method is advantageous as it avoids the use of highly functionalized and often intractable precursors for carbamoyl radical generation that were common in older methods. nih.gov The reaction demonstrates a broad scope with respect to each component, making it a powerful tool for combinatorial chemistry and drug discovery. nih.govacs.org

Specialized Syntheses of (Methylthiophenyl) Compounds as Precursors

The synthesis of the target compound, this compound, necessitates the preparation of precursors containing the 2-methylthiophenyl moiety. This involves specific synthetic strategies for introducing the methylthio group onto a phenyl ring, as well as methods for constructing the thiophene (B33073) ring itself.

Approaches to 2-Methylthiophenyl Moieties in Organic Synthesis

The introduction of a 2-methylthio group onto an aromatic ring can be achieved through various methods. While direct difunctionalization of internal alkynes with sulfur-mediated processes can lead to α-sulfonium ketones that can be further substituted, other methods focus on building the substituted aromatic ring system. researchgate.net For instance, the synthesis of 2,6-Diformyl-4-methylthiophenol has been described, indicating methods for incorporating a methylthio group onto a phenol ring. researchgate.net

Synthesis of Substituted Thiophene and Methylthiophene Derivatives

The synthesis of substituted thiophenes and methylthiophenes is a well-established area of organic chemistry, driven by their importance in pharmaceuticals and materials science. nih.govnih.gov Classical methods often rely on condensation reactions or the functionalization of a pre-existing thiophene ring. nih.gov However, more recent and innovative approaches focus on the regioselective synthesis from acyclic precursors, which offers greater control over the substitution pattern. nih.gov

Several modern methods for thiophene synthesis include:

Metal-catalyzed or base-promoted heterocyclization of S-containing alkynes : This is a powerful and atom-economical method for creating substituted thiophenes. nih.gov

Iodocyclization of S-containing alkynes : This approach allows for the direct preparation of iodine-containing thiophenes. nih.gov

Paal-Knorr condensation : Microwave-assisted Paal-Knorr condensation of 1,4-dicarbonyl compounds with a sulfur source is an efficient method. organic-chemistry.org

From 1,3-diynes and elemental sulfur : A single-step protocol using elemental sulfur and sodium tert-butoxide has been developed. organic-chemistry.org

Specifically for 2-methylthiophene, one synthetic route involves the Wolff-Kishner reduction of thiophene-2-carboxaldehyde. wikipedia.org A commercial synthesis utilizes the vapor-phase dehydrogenation of a mixture of 1-pentanol (B3423595) and carbon disulfide. wikipedia.org Furthermore, a patented method describes the synthesis of 4-methoxycarbonyl-2-methylthiophene-3-sulfonyl chloride from 5-methyl-4-oxo-tetrahydrothiophene-3-carboxylic acid methyl ester, showcasing a multi-step sequence to a functionalized methylthiophene. google.com

Below is a table summarizing various synthetic approaches for thiophene derivatives:

Synthetic MethodStarting MaterialsKey Reagents/ConditionsProduct Type
HeterocyclizationS-containing alkynesMetal catalyst or baseSubstituted thiophenes
IodocyclizationS-containing alkynesMolecular iodineIodinated thiophenes
Paal-Knorr Condensation1,4-DiketonesLawesson's reagent, P4S10Substituted thiophenes
From 1,3-Diynes1,3-DiynesElemental sulfur, NaOtBuSubstituted thiophenes
Wolff-Kishner ReductionThiophene-2-carboxaldehydeHydrazine, base2-Methylthiophene

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of 1 Amino 1 2 Methylthiophenyl Acetone

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of nuclear spin behavior in a magnetic field, detailed information about the chemical environment, connectivity, and stereochemistry of each atom can be obtained.

High-Resolution ¹H NMR Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and number of different types of protons in a molecule. In a typical ¹H NMR spectrum of 1-Amino-1-(2-methylthiophenyl)acetone, distinct signals corresponding to the aromatic protons, the methine proton, the methyl protons of the acetone (B3395972) moiety, the methyl protons of the methylthio group, and the amine protons would be expected.

The chemical shifts (δ) of these protons are influenced by the electron density around them. For instance, the aromatic protons on the 2-methylthiophenyl group would likely appear in the downfield region (typically δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. Their splitting patterns (e.g., doublets, triplets, or multiplets) would reveal the substitution pattern on the aromatic ring. The methine proton (CH-NH₂) would likely appear as a singlet or a multiplet depending on its coupling with neighboring protons. The methyl protons of the acetone group (CH₃-C=O) and the methylthio group (S-CH₃) would each give rise to a singlet, with the former typically appearing around δ 2.1-2.5 ppm and the latter at a slightly different chemical shift. The amine (NH₂) protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Interactive ¹H NMR Data Table (Predicted)

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.0 - 7.5 Multiplet 4H
Methine-H (α-carbon) ~4.5 Singlet 1H
Amine-H (NH₂) 1.5 - 3.5 Broad Singlet 2H
Methylthio-H (S-CH₃) ~2.4 Singlet 3H

Carbon-13 NMR (¹³C NMR) with DEPT and Two-Dimensional (2D) Techniques

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbonyl carbon of the acetone moiety is characteristically found far downfield (δ > 200 ppm). The aromatic carbons will appear in the δ 120-150 ppm region, with the carbon attached to the sulfur atom (C-S) and the carbon attached to the aminoketone substituent showing distinct shifts. The methine carbon (α-carbon) and the methyl carbons will appear in the upfield region of the spectrum.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments are crucial for distinguishing between CH, CH₂, and CH₃ groups. A DEPT-135 experiment, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent. This would allow for the unambiguous assignment of the methyl and methine carbons in this compound.

Interactive ¹³C NMR Data Table (Predicted)

Carbon Assignment Predicted Chemical Shift (δ, ppm) DEPT-135
Carbonyl (C=O) > 200 Absent
Aromatic (C-S) ~140 Absent
Aromatic (C-C) 125 - 135 Positive
Aromatic (C-ipso) ~145 Absent
Methine (α-carbon) 50 - 60 Positive
Methyl (S-CH₃) ~15 Positive

Advanced NMR Experiments (COSY, HSQC, HMBC, NOESY) for Stereochemical Assignment

Two-dimensional (2D) NMR experiments are essential for establishing the complete connectivity and stereochemistry of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For instance, it would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For example, the methine proton signal would show a cross-peak with the α-carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for piecing together the molecular fragments. For example, a correlation between the methyl protons of the acetone group and the carbonyl carbon would confirm their connectivity. Correlations between the methine proton and the aromatic carbons would establish the attachment of the aminoketone side chain to the phenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. researchgate.netresearchgate.net It is particularly useful for determining stereochemistry. researchgate.netresearchgate.net For instance, NOE correlations between the methine proton and specific aromatic protons could provide insights into the preferred conformation of the molecule. researchgate.netresearchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, a strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be expected around 1715 cm⁻¹. The N-H stretching vibrations of the primary amine group would appear as one or two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively. The C-N stretching and N-H bending vibrations would be found in the fingerprint region (below 1600 cm⁻¹).

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. Non-polar bonds, such as the C-S bond, often give stronger signals in Raman spectra compared to IR. The aromatic ring vibrations would also be prominent in both IR and Raman spectra.

Interactive Vibrational Spectroscopy Data Table (Predicted)

Functional Group Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹) Vibrational Mode
N-H (amine) 3300 - 3500 3300 - 3500 Stretching
C-H (aromatic) 3000 - 3100 3000 - 3100 Stretching
C-H (aliphatic) 2850 - 3000 2850 - 3000 Stretching
C=O (ketone) ~1715 ~1715 Stretching
C=C (aromatic) 1450 - 1600 1450 - 1600 Stretching
N-H (amine) 1590 - 1650 1590 - 1650 Bending
C-N 1020 - 1250 1020 - 1250 Stretching

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) of this compound. This allows for the unambiguous determination of its molecular formula (C₁₀H₁₃NO).

Interactive Mass Spectrometry Data Table (Predicted)

m/z (mass-to-charge ratio) Proposed Fragment Ion Possible Fragmentation Pathway
195 [C₁₀H₁₃NO]⁺ Molecular Ion
180 [C₁₀H₁₂N]⁺ Loss of CH₃ from acetone moiety
152 [C₉H₁₀N]⁺ Loss of COCH₃
148 [C₈H₁₀NS]⁺ Cleavage of the Cα-CO bond

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and torsional angles. researchgate.net

The crystal structure would reveal the conformation of the molecule in the solid state, including the orientation of the 2-methylthiophenyl group relative to the aminoketone side chain. Furthermore, it would provide detailed information about intermolecular interactions, such as hydrogen bonding involving the amine group and potentially the carbonyl oxygen, which govern the packing of the molecules in the crystal lattice. mdpi.comresearchgate.net This information is crucial for understanding the solid-state properties of the compound.

Interactive X-ray Crystallography Data Table (Hypothetical)

Parameter Hypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 12.1
β (°) 98.5
Z (molecules per unit cell) 4
Key Bond Length (C=O) (Å) ~1.22
Key Bond Length (Cα-N) (Å) ~1.47
Key Bond Angle (N-Cα-C=O) (°) ~118

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature and extent of its conjugated systems. For a molecule like this compound, the UV-Vis spectrum is expected to be influenced by the electronic interplay between the aromatic thiophene (B33073) ring, the carbonyl group (C=O), and the amino group (-NH2).

The key structural components that would contribute to the UV-Vis absorption of this compound are:

The Phenyl Ring: The benzene (B151609) ring itself exhibits characteristic π → π* transitions. Substituted benzenes show shifts in these absorption bands depending on the nature of the substituents.

The Thiophene Moiety: Thiophene is an aromatic heterocycle with its own set of π → π* transitions. The presence of the methylthio group (-SCH3) as a substituent on the phenyl ring can further influence the electronic properties and, consequently, the absorption spectrum.

The Carbonyl Group (Acetone Moiety): The C=O group has a characteristic weak n → π* transition at longer wavelengths and a strong π → π* transition at shorter wavelengths. In this compound, the carbonyl group is in conjugation with the phenyl ring, which is expected to cause a bathochromic (red) shift of the π → π* transition to a longer wavelength and an increase in its intensity.

The Amino Group: The amino group (-NH2) is an auxochrome, a group that, when attached to a chromophore, alters the wavelength and intensity of the absorption maximum. The lone pair of electrons on the nitrogen atom can participate in resonance with the aromatic system, leading to a further red shift and an increase in the molar absorptivity.

Expected Electronic Transitions and Conjugation Effects

In this compound, the phenyl ring, the carbonyl group, and the amino group are all part of a conjugated system. This extended conjugation is expected to significantly lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). As a result, the molecule would absorb light at longer wavelengths compared to its non-conjugated constituent parts.

The primary electronic transitions anticipated for this molecule are:

π → π Transitions:* These transitions, originating from the aromatic phenyl and thiophene rings and the carbonyl group, are expected to be the most intense absorptions and would likely appear in the range of 200-400 nm. The extended conjugation involving the amino group and the methylthiophenyl moiety would likely push the main absorption band towards the longer wavelength end of this range.

n → π Transition:* A weaker absorption band corresponding to the n → π* transition of the carbonyl group is also expected. This transition involves the promotion of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. Due to conjugation, this band would also be shifted, though it might be obscured by the more intense π → π* bands.

The solvent in which the spectrum is recorded can also influence the position of the absorption maxima. Polar solvents can stabilize the ground and excited states to different extents, leading to either a hypsochromic (blue) or bathochromic (red) shift.

Illustrative Data for Structurally Related Compounds

To provide a context for the expected UV-Vis absorption of this compound, the following table presents data for related compounds. It is crucial to note that these are not the data for the target compound but for molecules that share some of its structural features.

Compound NameSolventλmax (nm)Molar Absorptivity (ε)Reference Type
Acetophenone (B1666503)Ethanol24013,000General Textbook Data
2'-Methoxyacetophenone (B1218423)Acetonitrile246, 285-Scientific Literature csic.es
p-AminoacetophenoneBuffer335-355-Patent Information google.com
2-AcetylthiopheneHexane250, 2757,000, 6,000General Textbook Data

Data in this table is for illustrative purposes only and does not represent the actual spectroscopic properties of this compound.

The data for acetophenone shows the typical absorption of a conjugated ketone. The introduction of an electron-donating methoxy (B1213986) group in 2'-methoxyacetophenone leads to a slight red shift. A more significant red shift is observed for p-aminoacetophenone, highlighting the strong auxochromic effect of the amino group in conjugation with the carbonyl. 2-Acetylthiophene shows absorption characteristic of the thiophene ring conjugated with a carbonyl group.

Based on these trends, it can be hypothesized that this compound would exhibit a primary absorption band (π → π*) at a wavelength significantly longer than that of acetophenone, likely in the region of 300-360 nm, due to the combined electron-donating effects of the amino and methylthiophenyl groups in the extended conjugated system. The exact position and intensity of the absorption bands can only be determined through experimental measurement or high-level computational modeling of the specific molecule.

Reaction Mechanisms and Pathways Involving 1 Amino 1 2 Methylthiophenyl Acetone

Nucleophilic Reactivity of the Amino Group in Transformations

The primary amino group in 1-Amino-1-(2-methylthiophenyl)acetone is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. This nucleophilicity allows it to readily participate in a variety of chemical reactions.

Common transformations involving the amino group include:

Acylation: The amino group can react with acylating agents such as acid chlorides or anhydrides to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis.

Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reactants.

Imine Formation: The amino group can condense with aldehydes or ketones to form imines, also known as Schiff bases. libretexts.orgmasterorganicchemistry.com This reversible reaction is often catalyzed by acid and involves the elimination of a water molecule. libretexts.org The formation of imines is typically favored under mildly acidic conditions (pH 4-5). youtube.com

The nucleophilic character of the amino group is a cornerstone of its chemical behavior, enabling the synthesis of a wide array of derivatives.

Table 1: Illustrative Nucleophilic Reactions of the Amino Group

ReactantProduct TypeGeneral Reaction
Acid Chloride (R-COCl)AmideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
Alkyl Halide (R'-X)Secondary AmineR-NH₂ + R'-X → R-NH-R' + HX
Aldehyde (R'-CHO)Imine (Schiff Base)R-NH₂ + R'-CHO ⇌ R-N=CH-R' + H₂O

This table presents generalized reactions and not specific experimental outcomes for this compound.

Electrophilic Reactivity of the Carbonyl Moiety (Acetone Derivative)

The carbonyl carbon of the acetone (B3395972) moiety in this compound is electrophilic due to the polarization of the carbon-oxygen double bond. libretexts.orgck12.org This electrophilicity makes it susceptible to attack by a wide range of nucleophiles. libretexts.orgopenstax.org In general, aldehydes are more reactive than ketones in nucleophilic addition reactions due to both electronic and steric factors. libretexts.orgyoutube.com

Key reactions at the carbonyl center include:

Nucleophilic Addition: A fundamental reaction where a nucleophile adds to the carbonyl carbon, leading to the formation of a tetrahedral intermediate. openstax.orglibretexts.org This intermediate can then be protonated to yield an alcohol.

Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene. This is a powerful method for forming carbon-carbon double bonds.

Grignard Reaction: Addition of an organomagnesium halide (Grignard reagent) to the ketone results in the formation of a tertiary alcohol after acidic workup.

The electrophilic nature of the carbonyl group is a key feature that allows for the construction of more complex molecules from this compound.

Role of the Methylthiophenyl Group in Directing Electronic and Steric Effects on Reactivity

The 2-methylthiophenyl group plays a crucial role in modulating the reactivity of both the amino and carbonyl groups through a combination of electronic and steric effects. stackexchange.com

Steric Effects: The presence of the methylthiophenyl group at the ortho position relative to the point of attachment of the aminoketone side chain introduces significant steric hindrance. wikipedia.org This steric bulk can impede the approach of reactants to the amino and carbonyl groups, thereby influencing the regioselectivity and rate of reactions. acs.orglibretexts.org For instance, bulky substituents on a phenyl ring can hinder reactions at adjacent positions. acs.orgacs.org

Table 2: Summary of the Effects of the 2-Methylthiophenyl Group

EffectDescriptionInfluence on Reactivity
Electronic (Inductive) Electron-withdrawing (-I) due to the electronegativity of sulfur.May decrease the nucleophilicity of the amino group and increase the electrophilicity of the carbonyl carbon.
Electronic (Resonance) Electron-donating (+R) due to the delocalization of sulfur's lone pairs into the phenyl ring.May increase the nucleophilicity of the amino group and decrease the electrophilicity of the carbonyl carbon.
Steric The bulkiness of the ortho-substituted phenyl ring. wikipedia.orgCan hinder the approach of reactants to both the amino and carbonyl groups, potentially slowing down reaction rates and influencing stereochemical outcomes. acs.orglibretexts.org

Intramolecular Cyclization and Rearrangement Pathways of this compound

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic carbonyl group in proximity to an aromatic ring, makes it a candidate for various intramolecular reactions.

Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. wikipedia.orgnrochemistry.com While the substrate is not a classical β-arylethylamine, under acidic conditions, an intramolecular electrophilic substitution on the electron-rich thiophene (B33073) ring could potentially lead to the formation of a tetrahydro-β-carboline-like heterocyclic system. The reaction is driven by the formation of an intermediate iminium ion. wikipedia.orgnih.govresearchgate.net

Bischler-Napieralski Reaction: This reaction is an intramolecular electrophilic aromatic substitution that typically leads to the formation of dihydroisoquinolines from β-arylethylamides. wikipedia.orgnrochemistry.comorganic-chemistry.org If the amino group of this compound were first acylated, the resulting amide could potentially undergo a Bischler-Napieralski-type cyclization onto the phenyl ring, especially if the ring is sufficiently activated. slideshare.net

Gewald Reaction: The Gewald reaction is a multicomponent reaction that produces polysubstituted 2-aminothiophenes from a ketone, a cyanoester, and elemental sulfur. wikipedia.orgsemanticscholar.orgnih.gov While not a direct intramolecular reaction of the title compound, its structure is reminiscent of the intermediates in some thiophene syntheses. pharmaguideline.comderpharmachemica.comorganic-chemistry.org For instance, the reaction of α-mercaptoketones can lead to dihydrothiophenes. nih.govresearchgate.net

Kinetic and Thermodynamic Studies of Reaction Dynamics

As of the latest literature review, specific kinetic and thermodynamic data for the reactions of this compound are not available. However, a general understanding of the factors influencing its reaction dynamics can be inferred from the principles of physical organic chemistry.

Kinetics: The rates of the reactions discussed would be influenced by factors such as the concentration of reactants, temperature, and the presence of catalysts. The steric hindrance from the 2-methylthiophenyl group would be expected to have a significant impact on the activation energy of many reactions, potentially leading to slower reaction rates compared to less hindered analogues.

Thermodynamics: The thermodynamic favorability of a reaction is determined by the change in Gibbs free energy (ΔG). For the potential cyclization reactions, the stability of the resulting heterocyclic ring system would be a major driving force. The formation of stable aromatic systems, where possible, would provide a strong thermodynamic incentive. The relative stability of reactants, intermediates, and products will ultimately determine the position of equilibrium for reversible reactions.

Further experimental studies would be necessary to quantify the kinetic and thermodynamic parameters for the reactions of this specific compound.

Asymmetric and Chiral Synthesis of 1 Amino 1 2 Methylthiophenyl Acetone Derivatives

Stereoselective Formation of the α-Amino Ketone Stereocenter

The direct and stereoselective formation of the α-amino ketone core is the most efficient approach to obtaining enantiomerically enriched 1-Amino-1-(2-methylthiophenyl)acetone. This is primarily achieved through catalytic asymmetric reactions where a small amount of a chiral catalyst directs the formation of one enantiomer over the other.

Asymmetric hydrogenation is a powerful and widely used method for the synthesis of chiral compounds. In the context of producing chiral this compound, this would typically involve the rhodium-catalyzed asymmetric hydrogenation of a corresponding α-dehydroamino ketone precursor. nih.govthieme-connect.dewiley-vch.de The success of this reaction hinges on the use of chiral phosphine (B1218219) ligands that coordinate to the rhodium center, creating a chiral environment for the hydrogenation process. nih.govwiley-vch.de

For the synthesis of this compound, the precursor would be (Z)-1-amino-1-(2-methylthiophenyl)prop-1-en-2-one. The hydrogenation of this substrate in the presence of a chiral rhodium catalyst, such as one derived from DuanPhos or a related ligand, would be expected to yield the desired α-amino ketone with high enantioselectivity. nih.gov The general transformation is depicted below:

Reaction: Asymmetric Hydrogenation

Substrate: (Z)-1-amino-1-(2-methylthiophenyl)prop-1-en-2-one

Catalyst System: Rhodium complex with a chiral phosphine ligand (e.g., DuanPhos)

Product: (R)- or (S)-1-Amino-1-(2-methylthiophenyl)acetone

Catalyst LigandSolventTemperature (°C)Pressure (atm)Enantiomeric Excess (ee %)
(R,R)-DuanPhosToluene2510>95 (representative)
(S,S)-DuanPhosToluene2510>95 (representative)
(R)-BINAPMethanol3015~90 (representative)

Note: The data in this table is representative of typical results for asymmetric hydrogenation of α-dehydroamino ketones and is not specific to this compound due to a lack of published data for this specific compound.

Palladium-catalyzed cross-coupling reactions have emerged as a versatile tool for the formation of carbon-carbon bonds. The enantioselective α-arylation of carbonyl compounds is a direct method for constructing chiral quaternary carbon centers. organic-chemistry.org For the synthesis of this compound, this would involve the reaction of an enolate equivalent of an appropriate α-amino ketone precursor with a (2-methylthiophenyl)arylating agent, catalyzed by a chiral palladium complex. escholarship.org

A plausible approach would be the reaction of the zinc enolate of a protected 1-aminopropan-2-one (B1265363) with 2-bromothioanisole (B35456) in the presence of a palladium catalyst and a chiral phosphine ligand. The choice of ligand is crucial for achieving high enantioselectivity. organic-chemistry.orgescholarship.org

Reaction: Enantioselective Palladium-Catalyzed α-Arylation

Substrates: Protected 1-aminopropan-2-one enolate, 2-bromothioanisole

Catalyst System: Palladium source (e.g., Pd(OAc)₂) and a chiral ligand

Product: Protected (R)- or (S)-1-Amino-1-(2-methylthiophenyl)acetone

Palladium SourceChiral LigandBaseSolventYield (%)ee (%)
Pd(OAc)₂(R)-BINAPNaOt-BuToluene~85 (representative)~92 (representative)
Pd₂(dba)₃(S)-PhosK₃PO₄Dioxane~90 (representative)~95 (representative)

Note: This table presents representative data for palladium-catalyzed α-arylation of ketones and should be considered illustrative for the synthesis of this compound.

Umpolung, or polarity inversion, offers a non-traditional approach to bond formation. In the context of α-amino ketone synthesis, the umpolung of imines allows the typically electrophilic imine carbon to act as a nucleophile. researchgate.net This strategy can be applied to the synthesis of this compound through the reaction of a nucleophilic equivalent of an imine derived from 2-methylthiobenzaldehyde with an acetylating agent.

This transformation is often catalyzed by N-heterocyclic carbenes (NHCs) or other organocatalysts that can generate the desired nucleophilic species. The asymmetric variant of this reaction would employ a chiral NHC to induce enantioselectivity.

Chiral Auxiliary and Organocatalytic Methodologies

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. nih.gov For the synthesis of chiral this compound, a chiral auxiliary, such as a derivative of a 1,2-amino alcohol, could be attached to the nitrogen atom of a precursor. Subsequent diastereoselective reactions, followed by removal of the auxiliary, would afford the enantiomerically enriched product.

Organocatalysis, the use of small organic molecules as catalysts, has become a powerful tool in asymmetric synthesis. rsc.org Chiral Brønsted acids or bases can be used to catalyze the enantioselective synthesis of α-amino ketones. organic-chemistry.orgnih.gov For instance, a chiral phosphoric acid could catalyze the reductive amination of a diketone precursor with an amine, leading to the formation of chiral this compound. organic-chemistry.org

Reaction: Organocatalytic Asymmetric Reductive Amination

Substrates: 1-(2-methylthiophenyl)propane-1,2-dione, Benzylamine

Catalyst: Chiral Phosphoric Acid

Product: (R)- or (S)-N-Benzyl-1-amino-1-(2-methylthiophenyl)acetone

Chiral CatalystReductantSolventYield (%)ee (%)
(R)-TRIPHantzsch EsterToluene~90 (representative)~95 (representative)
(S)-STRIPHantzsch EsterDichloromethane~88 (representative)~93 (representative)

Note: The data presented is illustrative of organocatalytic methods for α-amino ketone synthesis and is not specific to the target compound.

Enzymatic Approaches for Chiral Amino Ketone Synthesis

Enzymes are highly efficient and selective catalysts that operate under mild conditions. For the synthesis of chiral α-amino ketones, transaminases are particularly relevant. These enzymes can catalyze the asymmetric amination of a ketone substrate using an amino donor.

To synthesize chiral this compound, a suitable diketone precursor, 1-(2-methylthiophenyl)propane-1,2-dione, could be subjected to an enzymatic transamination. The choice of a (R)- or (S)-selective transaminase would determine the stereochemistry of the product.

Reaction: Enzymatic Transamination

Substrate: 1-(2-methylthiophenyl)propane-1,2-dione

Enzyme: (R)- or (S)-selective Transaminase

Amino Donor: Isopropylamine

Product: (R)- or (S)-1-Amino-1-(2-methylthiophenyl)acetone

Enzyme TypepHTemperature (°C)Conversion (%)ee (%)
(R)-selective Transaminase7.530>95 (representative)>99 (representative)
(S)-selective Transaminase7.530>95 (representative)>99 (representative)

Note: This table provides representative data for enzymatic transamination reactions and should be considered illustrative for the synthesis of this compound.

Resolution Methods for Enantiomeric Separation in Academic Contexts (e.g., HPLC)

In cases where a racemic mixture of this compound is synthesized, resolution methods can be employed to separate the enantiomers. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective technique for analytical and preparative-scale enantiomeric separation.

The choice of the chiral stationary phase is critical and often involves screening various columns based on polysaccharide derivatives (e.g., cellulose (B213188) or amylose) or other chiral selectors. The mobile phase composition is also optimized to achieve baseline separation of the enantiomers.

Chiral Stationary PhaseMobile Phase (v/v)Flow Rate (mL/min)Detection (nm)Resolution (Rs)
Chiralcel OD-HHexane/Isopropanol (90:10)1.0254>1.5 (representative)
Chiralpak AD-HHexane/Ethanol (80:20)0.8254>1.5 (representative)

Note: The HPLC conditions in this table are representative for the separation of chiral amines and ketones and would need to be optimized for this compound.

Diastereoselective Synthesis Strategies for Complex Derivatives

The creation of complex derivatives of this compound with multiple stereocenters necessitates precise control over the stereochemical outcome of synthetic transformations. Diastereoselective synthesis strategies are paramount in achieving this control, ensuring the formation of a desired diastereomer over all other possibilities. These strategies can be broadly categorized based on the origin of stereochemical control: the use of a covalently attached chiral auxiliary, the influence of existing stereocenters within the substrate, or the action of a chiral reagent.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

One of the most reliable methods for inducing diastereoselectivity is through the use of a chiral auxiliary. wikipedia.org This approach involves the temporary incorporation of a chiral molecule into the synthetic intermediate, which then directs the stereochemical course of a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered. wikipedia.org

A prominent example applicable to the synthesis of this compound derivatives is the use of N-tert-butanesulfinamide. nih.gov This methodology involves the condensation of a chiral N-tert-butanesulfinamide, such as (R)-tert-butanesulfinamide, with a suitable aldehyde, in this case, 2-methylthiobenzaldehyde, to form a chiral N-tert-butanesulfinyl imine. The chiral sulfinyl group effectively shields one face of the imine, directing the nucleophilic addition of a methyl-equivalent nucleophile (e.g., a Grignard reagent or an organolithium species) to the opposite face. This results in the formation of the desired stereocenter at the α-carbon with high diastereoselectivity. Subsequent hydrolysis of the resulting sulfinamide under acidic conditions yields the chiral primary amine.

The general scheme for this approach is as follows:

Formation of Chiral Imine: Reaction of 2-methylthiobenzaldehyde with (R)- or (S)-tert-butanesulfinamide.

Diastereoselective Nucleophilic Addition: Addition of a methyl nucleophile (e.g., MeMgBr or MeLi) to the C=N double bond of the sulfinyl imine. The stereochemical outcome is dictated by the chirality of the sulfinyl group.

Removal of Auxiliary: Acidic hydrolysis to cleave the N-S bond, affording the enantiomerically enriched 1-amino-1-(2-methylthiophenyl)ethane derivative, which can then be oxidized to the target ketone.

The diastereoselectivity of such additions is often high, as demonstrated in related systems.

Table 1: Representative Chiral Auxiliary-Mediated Synthesis of a Precursor to this compound Derivatives

EntryAldehyde SubstrateChiral AuxiliaryNucleophileDiastereomeric Ratio (d.r.)
12-Methylthiobenzaldehyde(R)-tert-ButanesulfinamideMeMgBr>95:5
22-Methylthiobenzaldehyde(S)-tert-ButanesulfinamideMeLi>95:5

Note: The data in this table is representative and based on typical results for this type of reaction as described in the literature for analogous substrates.

Other chiral auxiliaries, such as Evans oxazolidinones or pseudoephedrine amides, could also be adapted for the synthesis of more complex derivatives where the stereocenter is established through alkylation of an enolate. wikipedia.org

Substrate-Controlled Diastereoselective Synthesis

In substrate-controlled synthesis, the stereochemical outcome of a reaction is determined by one or more pre-existing stereocenters in the substrate molecule. nih.gov This intrinsic chirality directs the approach of reagents to a specific face of the reactive center, leading to the preferential formation of one diastereomer.

For the synthesis of complex derivatives of this compound, this can be envisioned by starting with a chiral building block that already contains a portion of the desired structure. For example, if a chiral center is present on a side chain attached to the phenyl ring or on the nitrogen atom of the amino group, it can influence the stereoselectivity of a subsequent key bond-forming reaction.

A hypothetical strategy could involve the diastereoselective reduction of a precursor molecule like N-chiral-1-(2-methylthiophenyl)-1-oxopropan-2-imine, where a chiral group is attached to the imine nitrogen. The pre-existing chiral center on the nitrogen would direct the facial selectivity of a hydride reduction of the imine, thereby setting the stereochemistry at the benzylic carbon.

Table 2: Example of Substrate-Controlled Diastereoselective Reduction

SubstrateChiral Directing GroupReducing AgentMajor DiastereomerDiastereomeric Ratio (d.r.)
N-((R)-α-methylbenzyl)-1-(2-methylthiophenyl)ethan-1-imine(R)-α-methylbenzylNaBH4(R,R)-product85:15
N-((S)-α-methylbenzyl)-1-(2-methylthiophenyl)ethan-1-imine(S)-α-methylbenzylNaBH4(S,R)-product85:15

Note: The data presented is illustrative of the principle of substrate-controlled reactions and may not represent experimentally verified outcomes for this specific substrate.

The effectiveness of substrate control is highly dependent on the nature of the existing stereocenter, its distance from the reacting center, and the reaction conditions (e.g., solvent, temperature, and reagent).

Reagent-Controlled Diastereoselective Synthesis

Reagent-controlled diastereoselective synthesis relies on the use of a chiral reagent or catalyst to differentiate between the diastereotopic faces or groups of a prochiral substrate. nih.gov This approach is highly versatile as the stereochemical outcome is determined by the chirality of the reagent, not the substrate.

A relevant example for the synthesis of derivatives of this compound is the diastereoselective reduction of a suitable β-amino ketone precursor. For instance, the reduction of a racemic or achiral N-protected 2-amino-1-(2-methylthiophenyl)pentan-3-one could be performed using a chiral reducing agent. The choice of the chiral hydride source can determine which diastereomer of the corresponding amino alcohol is formed. For example, the use of a reagent like (R)-CBS-oxazaborolidine (Corey-Bakshi-Shibata catalyst) with borane (B79455) would preferentially deliver the hydride to one face of the ketone, while (S)-CBS would deliver it to the opposite face.

Another powerful reagent-controlled method is the catalytic asymmetric arylation of α-keto imines. nih.gov A chiral palladium catalyst could be employed to mediate the enantioselective addition of an arylboronic acid to an α-keto imine derived from aminoacetone, establishing the chiral center. nih.gov

Table 3: Reagent-Controlled Diastereoselective Reduction of a Precursor Ketone

SubstrateChiral Reagent/CatalystReducing AgentMajor DiastereomerDiastereomeric Ratio (d.r.)
N-Boc-1-amino-1-(2-methylthiophenyl)propan-2-one(R)-CBS CatalystBH3·SMe2(1S, 2R)-amino alcohol>90:10
N-Boc-1-amino-1-(2-methylthiophenyl)propan-2-one(S)-CBS CatalystBH3·SMe2(1S, 2S)-amino alcohol>90:10

Note: This table provides a representative example of a reagent-controlled reaction based on well-established methodologies in asymmetric synthesis.

These reagent-controlled strategies offer the significant advantage of allowing access to either diastereomer of a product simply by choosing the appropriate enantiomer of the chiral reagent or catalyst.

Applications and Synthetic Utility in Complex Molecule Construction

Building Blocks for Nitrogen-Containing Heterocycles (e.g., Pyrrolidines, Azabicyclic Compounds)

Nitrogen-containing heterocycles are foundational scaffolds in a vast number of pharmaceuticals and biologically active compounds. nih.govrsc.org The synthesis of these rings often relies on building blocks that can undergo cyclization reactions. α-Amino ketones, as a general class, can serve as precursors to N-heterocycles. For instance, strategies exist for the synthesis of substituted pyrrolidines—five-membered nitrogen-containing rings—through methods like intramolecular reductive amination or dipolar cycloadditions of azomethine ylides, which can be generated from α-amino ketones or their derivatives. nih.govacs.org

Despite the established utility of the α-amino ketone motif, no specific studies were identified that document the use of 1-Amino-1-(2-methylthiophenyl)acetone in the synthesis of pyrrolidines, azabicyclic compounds, or other related nitrogenous heterocycles. acs.orgnih.govorganic-chemistry.org

Precursors for Chiral 1,2-Amino Alcohols

Chiral 1,2-amino alcohols are privileged structures in medicinal chemistry and are key components of numerous approved drugs. nih.govresearchgate.net A primary and highly effective method for their synthesis is the asymmetric reduction of the corresponding α-amino ketones. nih.govorganic-chemistry.org This transformation converts the ketone group into a hydroxyl group, creating a chiral center adjacent to the amine-bearing carbon. Modern synthetic methods, such as ruthenium-catalyzed asymmetric transfer hydrogenation, allow for the highly enantioselective reduction of unprotected α-amino ketones to yield chiral 1,2-amino alcohols with excellent purity. nih.govscihorizon.com

While these methods are broadly applicable, the scientific literature lacks specific examples of the diastereoselective or enantioselective reduction of this compound to its corresponding chiral 1,2-amino alcohol. scispace.com

Integration into Multi-Step Convergent and Linear Synthetic Sequences

The value of a chemical intermediate is often demonstrated by its successful incorporation into longer, multi-step synthetic pathways. researchgate.net In a linear sequence , a starting material is sequentially modified step-by-step. In a convergent sequence , different fragments of a complex target molecule are synthesized separately and then joined together. The bifunctional nature of an α-amino ketone (containing both an amine and a ketone) makes it a potentially useful intermediate for such sequences, allowing for selective reaction at either functional group.

However, a review of synthetic routes towards complex natural products or pharmaceutical agents did not reveal any instances where this compound was used as a key intermediate in either a linear or convergent synthesis.

Role in Scaffold Diversity Generation and Chemical Library Development

In modern drug discovery, chemists often generate large collections of related compounds, known as chemical libraries, to screen for biological activity. This process frequently involves "scaffold hopping," a strategy where the core structure (scaffold) of a known active compound is replaced with a different one to discover novel compounds with improved properties. rsc.orgnih.govdundee.ac.uknih.gov A versatile building block should allow for the attachment of various substituents or be easily converted into a range of different scaffolds. The presence of the amine, ketone, and aryl groups in this compound provides multiple points for diversification.

Nevertheless, there is no available research that describes the use of this compound as a central scaffold or building block in the development of chemical libraries for high-throughput screening or in scaffold hopping endeavors. illinois.eduresearchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies for (Methylthiophenyl)aminoacetones

The synthesis of α-aminoketones is a fundamental challenge in organic chemistry. rsc.org Future research should prioritize the development of efficient, atom-economical, and environmentally benign methods for preparing 1-Amino-1-(2-methylthiophenyl)acetone and its analogs.

Key areas for exploration include:

Multicomponent Reactions (MCRs): One-pot MCRs offer a highly efficient route to complex molecules from simple starting materials, minimizing waste and purification steps. researchgate.net A promising avenue would be the development of a one-step reaction involving a 2-methylthiophenyl-containing aldehyde or glyoxal, an amine, and a ketone component. researchgate.netrsc.orgfigshare.com Such methods are advantageous due to their good yields, mild reaction conditions, and inherent atom economy. figshare.com

Catalytic Approaches: The use of novel catalysts, particularly nanocatalysts, can significantly improve reaction efficiency and selectivity. rsc.org Research into recyclable magnetic nanocatalysts could lead to greener and more cost-effective production processes. rsc.org

Flow Chemistry: Translating synthetic methods from batch to continuous flow processes can enhance safety, scalability, and efficiency. researchgate.net Investigating the synthesis of (methylthiophenyl)aminoacetones in a flow regime could overcome challenges related to handling unstable intermediates and managing reaction exotherms. researchgate.net

Biocatalysis: The use of enzymes, such as aminotransferases, in conjunction with other catalytic methods like photoredox catalysis, could enable highly stereoselective syntheses from racemic starting materials. nih.govprinceton.edu This approach offers a powerful strategy for accessing enantiomerically pure forms of the target compound.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyCore PrinciplePotential Advantages for (Methylthiophenyl)aminoacetonesKey Research Challenge
Multicomponent Reactions (MCRs)Combining three or more reactants in a single step to form a product containing substantial portions of all reactants. researchgate.netHigh atom economy, operational simplicity, reduced waste, rapid access to molecular diversity. figshare.comIdentification of suitable reaction conditions and compatible starting materials incorporating the 2-methylthiophenyl moiety.
NanocatalysisUsing catalysts with dimensions in the nanometer range, offering high surface area and unique reactivity. researchgate.netEnhanced catalytic activity, high yields, potential for catalyst recycling (especially with magnetic nanoparticles). rsc.orgSynthesis and stabilization of active nanocatalysts; ensuring catalyst longevity and preventing leaching.
Flow ChemistryPerforming reactions in a continuously flowing stream rather than in a batch-type reactor. researchgate.netImproved heat and mass transfer, enhanced safety for hazardous reactions, ease of scalability, potential for automation. researchgate.netManaging precipitation of intermediates or products that can cause clogging; optimizing residence time and reactor design.
Biocatalysis / Dynamic Kinetic ResolutionUsing enzymes to catalyze specific transformations with high selectivity, often on one enantiomer of a racemic mixture. nih.govprinceton.eduExceptional stereocontrol, mild reaction conditions (aqueous media, room temperature), environmentally friendly. princeton.eduDiscovering or engineering an enzyme with high activity and selectivity for the specific substrate.

Advanced Spectroscopic Probes for In-Situ Reaction Monitoring and Mechanistic Elucidation

A deep understanding of reaction mechanisms is crucial for optimizing synthetic processes. Future work should leverage advanced spectroscopic techniques for real-time, in-situ monitoring of the synthesis of (methylthiophenyl)aminoacetones. mt.com This approach allows for the direct observation of reactants, products, and transient intermediates, providing invaluable mechanistic insights. spectroscopyonline.commdpi.com

In-Situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy are powerful tools for tracking the concentration profiles of key species throughout a reaction. mdpi.comacs.org By inserting a robust probe directly into the reaction vessel, a "molecular video" of the chemical transformation can be captured without the need for sampling. mdpi.com This is particularly useful for identifying unstable intermediates and determining precise reaction endpoints. mdpi.com

In-Situ NMR Spectroscopy: While technically more demanding, in-situ NMR provides detailed structural information about all species in solution. numberanalytics.com It can be used to monitor reaction progress, identify intermediates, and study stereochemical changes in real-time. numberanalytics.com

Mass Spectrometry: The use of mass spectrometry for reaction monitoring can help in identifying molecular weights of intermediates and products, further aiding in structural elucidation. numberanalytics.com

Table 2: Advanced Spectroscopic Probes for Reaction Analysis
TechniquePrincipleInformation GainedAdvantages for Mechanistic Studies
In-Situ ATR-FTIR (e.g., ReactIR)Measures infrared absorption of the reaction mixture via a probe immersed in the reactor. mdpi.commt.comConcentration profiles of reactants, intermediates, and products over time; reaction kinetics. mdpi.comNon-invasive, real-time data acquisition, suitable for a wide range of reaction conditions (T/P), robust for slurries and opaque solutions. mt.commt.com
In-Situ Raman SpectroscopyMeasures inelastic scattering of monochromatic light, providing a vibrational fingerprint. spectroscopyonline.comComplementary to FTIR, excellent for monitoring specific functional groups and bonds in aqueous media.Minimal interference from solvent (e.g., water), can be used with fiber optic probes. spectroscopyonline.com
In-Situ NMR SpectroscopyAnalyzes the magnetic properties of atomic nuclei to provide detailed structural information. youtube.comUnambiguous structural identification of intermediates, stereochemical analysis, quantification of all soluble species. numberanalytics.comProvides the most detailed structural data, enabling definitive characterization of unknown species. numberanalytics.com
Mass Spectrometry (MS)Measures the mass-to-charge ratio of ions to determine molecular weights. sydney.edu.auMolecular weight determination of products and intermediates, fragmentation patterns for structural clues. numberanalytics.comHigh sensitivity and specificity, capable of detecting trace-level components. unimelb.edu.au

Computational Design of Catalysts and Optimization of Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for modern chemical research. rsc.org Applying these methods to the synthesis of (methylthiophenyl)aminoacetones can accelerate discovery and optimization.

Catalyst Screening and Design: DFT calculations can be used to predict the activity and selectivity of potential catalysts before they are synthesized in the lab. rsc.orgsciopen.com This rational, computation-guided approach can significantly reduce the experimental effort required to identify optimal catalysts for amination or other key transformations. sciopen.compnnl.gov By modeling the interaction between the catalyst and reaction intermediates, researchers can design catalysts with enhanced performance. acs.org

Mechanistic Pathway Analysis: Computational modeling can elucidate complex reaction mechanisms by calculating the energies of intermediates and transition states. numberanalytics.comnih.gov This allows for the identification of the most likely reaction pathway and the rate-determining step. researchgate.net For instance, DFT can be used to study the thermodynamics and microkinetics of the reductive amination process, clarifying the role of solvents or co-catalysts. nih.govnih.gov

Reaction Condition Optimization: By simulating a reaction under various conditions (e.g., temperature, pressure, solvent), computational studies can help identify the optimal parameters to maximize yield and selectivity, complementing experimental optimization efforts. numberanalytics.com

Exploration of New Reactivity Modes and Transformations

The structural motif of this compound, combining a nucleophilic amine, an electrophilic ketone, and an electron-rich thioether-substituted ring, suggests a rich and unexplored reactivity profile.

Domino and Cascade Reactions: The compound is an ideal starting material for designing domino reactions, where a single event triggers a cascade of subsequent transformations to build molecular complexity rapidly. rsc.org For example, an initial reaction at the amine or ketone could be followed by a cyclization involving the aromatic ring or the sulfur atom.

Umpolung Reactivity: The development of catalytic systems that can invert the normal reactivity of the imine derived from the aminoacetone (an umpolung reaction) could open pathways to novel products, such as γ-amino ketones, by reacting with electrophiles like enones. nih.gov

Transformations into Heterocycles: α-aminoketones are valuable precursors for the synthesis of various nitrogen-containing heterocycles, such as pyrazines. researchgate.net Research should explore the cyclization and condensation reactions of this compound to generate novel heterocyclic scaffolds, which are of significant interest in medicinal chemistry.

Expanding the Scope of Chiral Derivatization and Stereocontrol

Since many biologically active molecules are chiral, the ability to control the three-dimensional arrangement of atoms during synthesis is paramount. nih.gov Future research must focus on the asymmetric synthesis of this compound and the development of methods to resolve and analyze its enantiomers.

Asymmetric Synthesis: Developing catalytic asymmetric methods is a primary goal. This could involve using chiral catalysts that guide the formation of one enantiomer over the other. nih.govnih.govyale.edu Another powerful strategy is dynamic kinetic resolution, where a racemic starting material is converted into a single, enantiomerically pure product. researchgate.net This often involves combining a chemical catalyst for racemization with a highly selective enzyme. princeton.edu

Chiral Derivatization for Analysis: To analyze the enantiomeric purity of the synthesized products, chiral derivatizing agents (CDAs) are essential. nih.gov Reagents like Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA) react with the amine to form diastereomers that can be separated and quantified using techniques like HPLC or ion mobility-mass spectrometry. nih.govnih.govresearchgate.net Research into new CDAs tailored for this class of compounds could improve analytical resolution and sensitivity. mdpi.com

Stereocontrolled Reactions: Beyond synthesizing the chiral molecule itself, a key avenue is to use its inherent stereocenter to direct the stereochemistry of subsequent reactions, a concept known as substrate-controlled synthesis. rsc.orgnih.gov This would establish this compound as a valuable chiral building block for constructing more complex, stereochemically defined molecules.

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino Groups
CDAFull NameReaction PrincipleTypical Application
FDAA (Marfey's Reagent)Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideNucleophilic aromatic substitution with the primary amine to form stable diastereomers. nih.govHPLC-UV and LC-MS analysis of amino acids and amines. nih.govresearchgate.net
GITC2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateReacts with amines to form thiourea (B124793) diastereomers. nih.govHPLC separation of enantiomeric amines and amino acids. nih.gov
OPA/Chiral Thiolo-phthalaldehyde with a chiral thiol (e.g., N-isobutyryl-L-cysteine)Forms fluorescent isoindole diastereomers upon reaction with primary amines. researchgate.netHighly sensitive fluorescence-based detection in HPLC for chiral amine analysis. researchgate.net
(+)-FLEC(+)-1-(9-Fluorenyl)ethyl chloroformateReacts with primary and secondary amines to form fluorescent carbamate (B1207046) diastereomers. mdpi.comAnalysis of secondary amino acids (like proline) that are not reactive with OPA. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.